Product packaging for 4-methyl-3,4-dihydro-1H-quinolin-2-one(Cat. No.:CAS No. 30696-28-7)

4-methyl-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B1599858
CAS No.: 30696-28-7
M. Wt: 161.2 g/mol
InChI Key: GTTFYSJDNZFRLZ-UHFFFAOYSA-N
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Description

4-methyl-3,4-dihydro-1H-quinolin-2-one is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B1599858 4-methyl-3,4-dihydro-1H-quinolin-2-one CAS No. 30696-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTFYSJDNZFRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90412951
Record name 4-methyl-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90412951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30696-28-7
Record name 4-methyl-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90412951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Academic Significance and Contextualization of the 4 Methyl 3,4 Dihydro 1h Quinolin 2 One Scaffold

Historical Development and Evolution of Dihydroquinolinone Chemistry in Organic Synthesis

The synthesis of quinolinones and their dihydro-derivatives has a rich history, evolving from classical condensation reactions to sophisticated modern catalytic methods. The initial approaches to constructing the quinolinone core often required harsh reaction conditions and offered limited control over substitution patterns.

One of the foundational methods is the Camps cyclization , first reported in 1899, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce either quinolin-2-ones or quinolin-4-ones, depending on the substrate and conditions. mdpi.comnih.gov Another classical approach, the Gould-Jacobs reaction , involves the thermal cyclization of an aniline (B41778) derivative with diethyl ethoxymethylidenemalonate to form the quinolin-4-one backbone. mdpi.comnih.gov While not directly producing dihydroquinolinones, these parent quinolinones can be subsequently reduced to their dihydro forms. For instance, the selective reduction of quinolin-2(1H)-ones to 3,4-dihydroquinoline-2(1H)-ones can be achieved using reagents like Samarium(II) iodide (SmI2) in the presence of water and methanol. organic-chemistry.org

The 21st century has witnessed a paradigm shift towards more efficient and selective synthetic strategies, largely driven by advances in metal catalysis. These modern methods offer milder reaction conditions, greater functional group tolerance, and improved atom economy. researchgate.net Domino reactions, also known as cascade or tandem reactions, have emerged as a particularly effective strategy for synthesizing complex molecules like dihydroquinolinones from simple starting materials in a single operation. nih.gov

Recent decades have seen the development of numerous catalytic systems for dihydroquinolinone synthesis. Palladium-catalyzed reactions have been particularly prominent. For example, Buchwald and Yang described a palladium-catalyzed intramolecular C-N bond formation from secondary amide precursors in 1999. organic-chemistry.org Later, palladium catalysis was employed for the alkylarylation of acrylamides with unactivated alkyl halides to generate dihydroquinolinones. preprints.org The evolution of these methods has continued with the advent of photoredox catalysis, which utilizes visible light to initiate radical cyclizations of N-arylacrylamides, often proceeding without the need for metal catalysts. researchgate.netorganic-chemistry.org

Table 1: Evolution of Key Synthetic Methods for Dihydroquinolinones

Method Description Year Key Features
Camps Cyclization Base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comnih.gov 1899 Forms quinolin-2-ones or quinolin-4-ones.
Gould-Jacobs Reaction Thermal cyclization of anilines with diethyl ethoxymethylidenemalonate. mdpi.comnih.gov 1939 Leads to the quinolin-4-one backbone.
Palladium-Catalyzed Cyclization Intramolecular amidation of aryl halides using a palladium catalyst and a specialized ligand. organic-chemistry.org 1999 Efficient formation of five-, six-, and seven-membered rings.
Domino Reactions Multi-step sequences triggered by a single event, such as reduction of a nitro group followed by cyclization. nih.gov 2000s High efficiency, atom economy, and reduced waste.
Photoredox Cyclization Visible light-induced cyclization of N-arylacrylamides using a photocatalyst. researchgate.netorganic-chemistry.org 2020s Metal- and additive-free options, mild reaction conditions.

Structural Features and Core Heterocyclic Relevance of 4-methyl-3,4-dihydro-1H-quinolin-2-one

The compound this compound belongs to the family of nitrogen-containing heterocycles, which are of paramount importance in chemistry and biology. wiley.com The core structure is a 3,4-dihydroquinolin-2(1H)-one, which consists of a benzene (B151609) ring fused to a dihydropyridinone ring. This scaffold is also known as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ). tandfonline.com

The key structural features of this compound are:

Aromatic Benzene Ring: Provides a planar, electron-rich segment.

Saturated Heterocyclic Ring: The dihydropyridinone ring contains a lactam (a cyclic amide) functionality.

Chiral Center: The carbon at position 4 (C4), bearing the methyl group, is a stereocenter. This means the molecule can exist as two enantiomers, (R)-4-methyl-3,4-dihydro-1H-quinolin-2-one and (S)-4-methyl-3,4-dihydro-1H-quinolin-2-one.

Methyl Group at C4: This substituent influences the molecule's conformation and can play a role in its interactions with biological targets.

The dihydroquinolinone scaffold is considered a "privileged structure" in medicinal chemistry. nih.govrsc.org This term refers to molecular frameworks that are able to bind to multiple, unrelated biological targets, making them versatile starting points for drug discovery. nih.gov The structural diversity and synthetic accessibility of dihydroquinolinone derivatives allow for the creation of large libraries of compounds for screening against various diseases. nih.gov The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen) within the lactam moiety, combined with the hydrophobic aromatic ring, allows for a range of intermolecular interactions crucial for biological activity.

Table 2: Physicochemical Properties of this compound

Property Value Source
CAS Registry Number 30696-28-7 guidechem.com
Molecular Formula C₁₀H₁₁NO guidechem.com
Molecular Weight 161.2 g/mol guidechem.com
InChIKey GTTFYSJDNZFRLZ-UHFFFAOYSA-N guidechem.com
Canonical SMILES CC1CC(=O)NC2=CC=CC=C12 guidechem.com

Current Research Landscape and Emerging Trends Pertaining to this compound Derivatives

Current research on the 3,4-dihydroquinolin-2(1H)-one scaffold, including derivatives of this compound, is focused on developing novel synthetic methodologies and exploring new applications, particularly in medicine. The development of simple, mild, and efficient synthetic methods remains a primary goal for synthetic chemists. mdpi.comconsensus.app

Emerging trends in synthesis are moving towards greener and more sustainable approaches. This includes the use of photocatalysis, which can often be performed at room temperature and avoids the use of heavy metal catalysts. researchgate.netorganic-chemistry.org Domino reactions continue to be refined to allow for the construction of highly substituted dihydroquinolinones in a single step from readily available starting materials. nih.gov Another area of intense focus is asymmetric synthesis, aiming to produce enantiomerically pure dihydroquinolinones, which is critical for developing selective drug candidates. For instance, palladium-catalyzed enantioselective desymmetric C-N cross-coupling reactions have been developed to provide chiral 3,4-dihydroquinoline-2-ones with quaternary stereocenters in high yields and enantioselectivities. organic-chemistry.org

From an applications perspective, the dihydroquinolinone scaffold is being extensively investigated for its therapeutic potential. Research has shown that derivatives can act as potent inhibitors of various biological targets. For example, specific quinolinone and dihydroquinolinone derivatives have been identified as inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways. nih.gov Furthermore, novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been discovered as tubulin polymerization inhibitors, demonstrating significant anti-cancer activity. mdpi.com The structural versatility of the scaffold allows for fine-tuning of its properties to target specific enzymes or receptors implicated in diseases ranging from cancer to viral infections. mdpi.commdpi.com

Table 3: Recent Research on Dihydroquinolinone Derivatives

Research Area Key Findings Representative Compound Type Year
Anticancer Activity Discovery of derivatives that inhibit tubulin polymerization, showing strong cytotoxic effects against cancer cell lines. mdpi.com N-Sulfonamide-N-aryl-dihydroquinolinones 2020
p38 MAP Kinase Inhibition Identification of potent dihydroquinolinone-based inhibitors for potential anti-inflammatory applications. nih.gov C-7 substituted dihydroquinolinones 2004
Asymmetric Synthesis Development of Pd-catalyzed enantioselective methods to produce chiral dihydroquinolinones with quaternary stereocenters. organic-chemistry.org 3,3-Disubstituted-3,4-dihydroquinolin-2-ones 2024
Photocatalysis Metal-free photoredox cyclization of N-arylacrylamides to synthesize dihydroquinolinones under mild conditions. organic-chemistry.org 4-Substituted-3,4-dihydroquinolin-2-ones 2022
Antiviral Activity Investigation of quinoline (B57606) derivatives as potential inhibitors of Hepatitis B Virus (HBV) replication. mdpi.com Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate 2018

Synthetic Methodologies for 4 Methyl 3,4 Dihydro 1h Quinolin 2 One and Its Analogues

Classical Approaches to Dihydroquinolinone Ring Formationmdpi.comscilit.com

Traditional methods for constructing the 3,4-dihydroquinolin-2-one ring system have historically relied on robust reactions that form the heterocyclic core through intramolecular cyclizations or the convergence of multiple components in a single pot.

Intramolecular Cyclization Reactions (e.g., Friedel-Crafts, Beckmann Rearrangement)mdpi.comorganic-chemistry.orgnih.gov

Intramolecular cyclization represents a direct strategy for forming the dihydroquinolinone ring by creating a key carbon-carbon or carbon-nitrogen bond on a pre-functionalized linear substrate.

Friedel-Crafts Reaction: The intramolecular Friedel-Crafts reaction is a cornerstone of aromatic chemistry and has been applied to the synthesis of quinolinone systems. beilstein-journals.org This reaction typically involves the cyclization of an N-aryl-3-halopropanamide or a similar substrate where an electrophilic center on the side chain is attacked by the electron-rich aromatic ring of the aniline (B41778) moiety. The process is generally promoted by strong Lewis acids, which activate the electrophile for the ring-closing step. beilstein-journals.org While effective, these classical methods often require harsh conditions and may suffer from limitations when applied to electron-deficient aromatic systems. beilstein-journals.org Another variation involves the acid-catalyzed cyclization of diarylmethanols containing an ortho-acetal function, which enables the Friedel-Crafts cyclization to proceed. mdpi.com

Beckmann Rearrangement: The Beckmann rearrangement offers a distinct pathway to dihydroquinolinones, which are a class of lactams. researchgate.netwikipedia.org This rearrangement transforms an oxime into an amide or lactam under acidic conditions. organic-chemistry.org For the synthesis of a 3,4-dihydro-1H-quinolin-2-one, a suitably substituted α-tetralone oxime can be used as the precursor. Upon treatment with an acid catalyst (such as polyphosphoric acid or sulfuric acid), the group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom, initiating the rearrangement cascade that results in the ring-expanded lactam product. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the protonation of the oxime hydroxyl group, converting it into a good leaving group (water), followed by the concerted migration of an alkyl group to the electron-deficient nitrogen. organic-chemistry.org

Table 1: Overview of Classical Intramolecular Cyclization Methods

Reaction NamePrecursor TypeTypical ReagentsMechanism Highlights
Friedel-Crafts Cyclization N-Aryl-3-halopropanamideStrong Lewis Acids (e.g., AlCl₃)Electrophilic aromatic substitution to form the C4-C4a bond.
Beckmann Rearrangement Cyclic Ketoxime (e.g., α-tetralone oxime)Strong Acids (e.g., H₂SO₄, PPA) masterorganicchemistry.comAcid-catalyzed rearrangement of an oxime to a lactam. wikipedia.orgorganic-chemistry.org

Multi-component Reactions in Dihydroquinolinone Synthesismdpi.com

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.org Several classical and modern MCRs have been developed for the synthesis of dihydroquinolinone derivatives. For instance, a one-pot reaction of 4-hydroxycoumarin, various aldehydes, and aromatic amines can be used to construct coumarin-fused dihydroquinolines. rsc.org These reactions streamline the synthetic process, reduce waste by eliminating the need to isolate intermediates, and allow for the rapid generation of molecular diversity from simple building blocks. organic-chemistry.orgrsc.org

Modern and Sustainable Synthetic Strategiesscilit.comorganic-chemistry.orgacs.org

Contemporary synthetic chemistry emphasizes the development of sustainable and efficient methods, with a strong focus on catalysis. These modern strategies offer significant advantages over classical approaches, including milder reaction conditions, higher selectivity, and improved atom economy.

Catalytic Methods for C-C and C-N Bond Formationscilit.comorganic-chemistry.org

The catalytic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is central to modern organic synthesis. rsc.orgnih.gov In the context of dihydroquinolinone synthesis, catalytic annulation of α,β-unsaturated N-arylamides has emerged as a powerful strategy. mdpi.com These reactions, which can be initiated by electrophilic, radical, or photochemical processes, provide versatile routes to functionalized dihydroquinolinones. mdpi.com For example, metal-free radical cyclization of N-arylcinnamamides can be achieved using an oxidant like potassium persulfate (K₂S₂O₈) to generate 3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.com

Transition Metal-Catalyzed Cyclizations (e.g., Palladium-Catalyzed Reactions)scilit.comorganic-chemistry.org

Transition metals, particularly palladium, have revolutionized the synthesis of heterocyclic compounds. nih.gov Palladium-catalyzed reactions are especially prominent for their ability to form C-N and C-C bonds with high efficiency and selectivity under mild conditions. organic-chemistry.org

A notable modern approach is the palladium-catalyzed decarboxylative [4+2] cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids. nih.govorganic-chemistry.org This method, employing a chiral phosphorus ligand such as BI-DIME, can produce structurally diverse 3,4-dihydroquinolin-2-ones with two adjacent stereocenters in high yields and with excellent stereoselectivity. organic-chemistry.orgacs.org The reaction proceeds through the formation of palladium-polarized aza-o-xylylene intermediates followed by an intramolecular asymmetric allylic alkylation. organic-chemistry.org Other palladium-catalyzed methods include the oxidative arylalkylation of alkenes and intramolecular amidation of secondary amides. mdpi.comorganic-chemistry.org

Beyond palladium, other transition metals are also effective. Ruthenium complexes can catalyze the intramolecular C(sp²)–H amidation of dioxazolones to yield dihydroquinolin-2-ones with high regioselectivity. acs.org Multi-metal systems, such as a combination of Rhodium, Palladium, and Copper catalysts, have been used for efficient one-pot syntheses of dihydroquinolinones through a sequence of conjugate addition and amidation reactions. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Syntheses of Dihydroquinolinones

Catalyst SystemSubstratesReaction TypeKey FindingsCitations
Pd₂(dba)₃ / BI-DIME 4-Vinyl benzoxazinanones, Carboxylic acidsDecarboxylative [4+2] CycloadditionHigh yields (up to 98%) and excellent stereoselectivities (dr >99:1, ee up to 97%). nih.govorganic-chemistry.orgacs.org
[Ru(p-cymene)(l-proline)Cl] 1,4,2-Dioxazol-5-onesIntramolecular Arene C(sp²)–H AmidationExcellent yields and regioselectivity via spirolactamization. acs.org
Rh/Pd/Cu System o-Chloroarylboronic acids, AcrylamidesOne-Pot Conjugate Addition/AmidationModular and practical one-pot synthesis without intermediate workup. organic-chemistry.org
CuI N-Phenylcinnamamides, Togni's reagentCascade Radical Addition/CyclizationSynthesis of trifluoromethylated dihydroquinolinones with wide functional group tolerance. mdpi.com
AgNO₃ / K₂S₂O₈ N-Arylcinnamamides, CF₃SO₂NaSilver-Catalyzed Radical CyclizationProvides CF₃-containing trans-dihydroquinolinones with excellent diastereoselectivity. mdpi.com

Organocatalytic Routesorganic-chemistry.org

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a powerful tool in modern synthesis, particularly for creating chiral molecules. researchgate.net This approach avoids the use of often toxic and expensive heavy metals. researchgate.net

For the asymmetric synthesis of 3,4-dihydroquinolin-2-ones, an organocatalytic [4+2] cyclization has been developed. scilit.com This reaction combines 2-amino-β-nitrostyrenes with azlactones, catalyzed by a bifunctional squaramide-based organocatalyst. scilit.comresearchgate.net This method successfully produces structurally complex and enantioenriched dihydroquinolin-2-ones, featuring chiral tetrasubstituted carbon centers, in moderate to high yields and with significant diastereomeric and enantiomeric excesses. scilit.comresearchgate.net Another organocatalytic approach involves the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to mediate a formal [4+2] annulation between aza-ortho-quinone methides and enolates derived from azlactones, providing access to biologically relevant dihydroquinolinone derivatives under mild conditions. organic-chemistry.org

Green Chemistry Principles in 4-methyl-3,4-dihydro-1H-quinolin-2-one Synthesis

In alignment with the principles of green chemistry, recent research has focused on developing more environmentally benign routes for the synthesis of quinoline (B57606) derivatives. wjbphs.comunibo.it These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Conditions

Solvent-free synthesis has emerged as a powerful strategy in green chemistry, often leading to higher yields, shorter reaction times, and simplified purification processes. researchgate.net The use of solid-supported catalysts under solvent-free conditions, for instance, has been reported for the synthesis of quinazolin-4(3H)-ones, a related class of heterocycles. niscpr.res.inresearchgate.net Montmorillonite K-10, an inexpensive and mild catalyst, has been effectively used in the solvent-free synthesis of quinazolin-4(3H)-ones, demonstrating the potential for similar applications in the synthesis of this compound. researchgate.net These methods not only offer environmental benefits but also operational simplicity and high purity of products. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and improve yields. nih.gov This technology has been successfully applied to the synthesis of various quinoline and quinazolinone derivatives. researchgate.netacs.org For example, a rapid and efficient microwave-assisted synthesis of 4-methyl-2-hydroxy- and 2-methyl-4-hydroxyquinolines from anilines and ethyl acetoacetate (B1235776) has been described. researchgate.net In another instance, the synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione was achieved with a high yield of 98% using microwave heating and a proline catalyst. wjbphs.com These microwave-assisted methods often outperform conventional heating by significantly reducing reaction times, sometimes from hours to minutes. wjbphs.comnih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The development of methods for the stereoselective synthesis of chiral 3,4-dihydroquinolin-2-ones is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Asymmetric Catalysis

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched compounds. nih.govscilit.com Various catalytic systems have been developed for the synthesis of chiral dihydroquinolin-2-ones.

Palladium-Catalyzed Cycloaddition: An efficient palladium-catalyzed decarboxylative [4 + 2]-cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids has been developed. nih.govorganic-chemistry.org This method, employing a P-chiral monophosphorus ligand (BI-DIME), affords a range of 3,4-dihydroquinolin-2-ones with two adjacent stereocenters in good yields and with high stereoselectivity. nih.govorganic-chemistry.org

Organocatalysis: An asymmetric [4+2]-cyclization of 2-amino-β-nitrostyrenes with azlactones, catalyzed by a bifunctional squaramide-based organocatalyst, has been established for the synthesis of enantioenriched 3,4-dihydroquinoline-2-one derivatives. scilit.com This method allows for the creation of complex chiral structures, including those with tetrasubstituted carbon stereocenters. scilit.com

Iridium-Catalyzed Hydrogenation: A chiral Iridium-SpiroPAP catalyst has been used for the asymmetric partial hydrogenation of 4-substituted 3-ethoxycarbonylquinolines, producing chiral 1,4-dihydroquinolines in high yields and excellent enantioselectivity. nih.gov

A summary of representative asymmetric catalytic methods is presented below:

Table 1: Asymmetric Catalytic Synthesis of Dihydroquinolinone Derivatives
Catalyst System Reactants Product Type Yield Stereoselectivity Reference
Palladium / BI-DIME 4-Vinyl benzoxazinanones, Carboxylic acids 3,4-Dihydroquinolin-2-ones Moderate to Good Good to Excellent nih.govorganic-chemistry.org
Squaramide Organocatalyst 2-Amino-β-nitrostyrenes, Azlactones Chiral 3,4-Dihydroquinoline-2-ones 26-95% 1.2:1-19:1 dr, 52-97% ee scilit.com
Iridium-SpiroPAP 4-Substituted 3-ethoxycarbonylquinolines Chiral 1,4-Dihydroquinolines up to 95% up to 99% ee nih.gov
Chiral Biaryl Imidazo[1,5-a]pyridine Carbene-Palladium Malonamide derivatives Chiral 3,4-dihydroquinoline-2-ones with quaternary stereocenters ≤99% ≤97:3 er organic-chemistry.org
Quinine-derived Thiourea β-Ketoester containing substrates Asymmetric 2-aryl-2,3-dihydro-4(1H)-quinolinones - - nih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com These auxiliaries can be recovered and reused, making them a valuable tool in asymmetric synthesis. wikipedia.org While specific examples for this compound are not detailed in the provided context, the general principle involves attaching a chiral molecule to the starting material to direct the formation of a specific stereoisomer. Commonly used chiral auxiliaries include oxazolidinones, ephedrine (B3423809) derivatives, and camphorsultam. wikipedia.orgsigmaaldrich.com For example, camphorsultam has been effectively used as a chiral auxiliary in Michael additions and Claisen rearrangements. wikipedia.org

Flow Chemistry and Continuous Synthesis Development for Dihydroquinolinones

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages such as enhanced safety, improved scalability, and better process control compared to traditional batch methods. azolifesciences.comjst.org.in The application of continuous flow processes has been demonstrated for the synthesis of various quinoline and tetrahydroquinoline derivatives. researchgate.net This technology allows for the handling of a variety of chemical reactions, including C-C and C-N bond formations and cycloisomerizations, on scales ranging from milligrams to multikilograms. researchgate.net

A continuous photochemical process has been developed to produce a range of substituted quinolines from 2-aminochalcone precursors with high yields and throughputs. researchgate.net Furthermore, a simple and continuous synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes using a Ru–Fe/γ-Al2O3 catalyst in an ethanol (B145695)/water system has been reported, highlighting a green and heterogeneous approach. rsc.org The development of continuous flow methodologies, sometimes coupled with microwave assistance, has shown the potential to significantly increase the efficiency of synthesizing complex molecules. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 4 Methyl 3,4 Dihydro 1h Quinolin 2 One

Electrophilic Aromatic Substitution Reactions on the Quinolinone Core

The benzene (B151609) ring of the quinolinone core is susceptible to electrophilic aromatic substitution. The amide group within the heterocyclic ring is an activating group and directs incoming electrophiles to the ortho and para positions. In the case of the quinolinone ring system, this corresponds to positions 6 and 8. The reaction proceeds via the typical electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (arenium ion). wikipedia.orgwikipedia.orgbyjus.com

Common electrophilic substitution reactions include nitration and halogenation.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using various nitrating agents. nih.govresearchgate.net For the related quinazolinone systems, nitration with agents like fuming nitric acid in concentrated sulfuric acid results in substitution at the available positions on the benzene ring. researchgate.netinlibrary.uz

Halogenation: Direct halogenation, for instance with bromine or N-bromosuccinimide (NBS), allows for the incorporation of halogen atoms onto the aromatic ring. For related 2,3-dihydro-4(1H)-quinazolinones, direct bromination has been shown to yield 6,8-dibromo derivatives. semanticscholar.org

The general conditions for these reactions on similar substrates are summarized below.

ReactionReagentsTypical Position(s)
Nitration Fuming HNO₃ / H₂SO₄6 and/or 8
Bromination Br₂ or NBS / Acetic Acid6 and/or 8
Chlorination SO₂Cl₂6 and/or 8

Intramolecular Friedel-Crafts reactions are also a key synthetic pathway to the dihydroquinolinone skeleton itself, highlighting the susceptibility of the aniline-like ring to electrophilic attack. google.commt.com

Nucleophilic Addition and Substitution Reactions

The lactam carbonyl group in 4-methyl-3,4-dihydro-1H-quinolin-2-one is a primary site for nucleophilic attack. However, due to the resonance stabilization of the amide bond, it is less reactive than a ketone carbonyl. Strong nucleophiles are typically required to effect addition. eopcw.com

Weak nucleophiles, such as alcohols or water, generally require acid catalysis to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon before attack can occur. eopcw.com More potent nucleophiles, such as organometallic reagents or hydrides, can add directly to the carbonyl group.

Furthermore, the protons on the C3 carbon, being alpha to the carbonyl group, are acidic and can be removed by a strong base to form an enolate. wikipedia.orgbham.ac.uklibretexts.org This enolate is an ambident nucleophile, with electron density on both the alpha-carbon and the oxygen atom. libretexts.org Reaction with electrophiles can occur at either site, though C-alkylation is more common and synthetically useful for forming new carbon-carbon bonds. libretexts.orgmnstate.edu This reactivity is fundamental to the functionalization of the aliphatic ring, as discussed in section 3.5.2.

Oxidation and Reduction Pathways

The 3,4-dihydro-1H-quinolin-2-one scaffold can undergo both oxidation and reduction, targeting different parts of the molecule.

Oxidation: The most common oxidation reaction for this system is the dehydrogenation of the aliphatic ring to form the corresponding aromatic quinolin-2(1H)-one. This oxidative aromatization creates a C3-C4 double bond. A variety of oxidizing agents can accomplish this transformation, with transition-metal-activated persulfate salts (e.g., using Fe or Cu catalysts) being an efficient and environmentally benign option. acs.orgacs.orgnih.gov This method has been successfully applied to produce various quinolin-2(1H)-one derivatives in high yields. acs.orgacs.org

Reduction: The carbonyl group of the lactam can be reduced. For instance, in related 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, the carbonyl can be reduced to form a dihydroquinoline derivative. The choice of reducing agent is critical. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene (B1212753) group, yielding the corresponding 1,2,3,4-tetrahydroquinoline. Milder reagents may afford the corresponding amino alcohol without complete reduction. Additionally, the reverse reaction, the selective reduction of quinolin-2(1H)-ones using reagents like samarium(II) iodide (SmI₂), is a known method to produce 3,4-dihydroquinolin-2(1H)-ones. organic-chemistry.org

TransformationReagentsProduct Type
Oxidative Aromatization K₂S₂O₈ / FeSO₄4-methyl-1H-quinolin-2-one
Lactam Reduction LiAlH₄4-methyl-1,2,3,4-tetrahydroquinoline

Ring-Opening and Rearrangement Reactions

The quinolinone ring system can participate in rearrangement reactions, which are powerful tools for introducing functionality in a regioselective manner. One notable example is the anionic ortho-Fries rearrangement. chemrxiv.org This reaction involves the migration of a group from a heteroatom to a position on the aromatic ring.

In a programmed functionalization strategy for a related 4-hydroxyquinoline (B1666331) system, a carbamoyl (B1232498) group was first placed on the oxygen at C4. chemrxiv.org After N-oxide reduction, treatment with a strong base like lithium diisopropylamide (LDA) induced lithiation at the C3 position, which then triggered the migration of the carbamoyl group from the oxygen atom to the newly activated C3 position. This process simultaneously installs a carboxamide at C3 and liberates the C4-oxo group, transforming the scaffold into a quinolone. chemrxiv.org While this example starts from a 4-hydroxy derivative, it demonstrates a key rearrangement pathway available to the quinolone scaffold.

Domino reactions, where a single event triggers a cascade of bond-forming events, are often employed in the synthesis of dihydroquinolinones rather than as a reaction of the pre-formed heterocycle. acs.org However, reactions involving 1,4-addition to an α,β-unsaturated system followed by cyclization and subsequent ring-cleavage of a different part of the molecule have been observed in related heterocyclic systems like chromones, suggesting the potential for complex transformations. nih.gov

Functionalization of the Quinolinone Skeleton

The nitrogen atom of the lactam in this compound possesses a lone pair of electrons and can act as a nucleophile. Deprotonation with a suitable base (e.g., sodium hydride) generates the corresponding amide anion, which is a potent nucleophile that readily reacts with electrophiles like alkyl or acyl halides.

N-Alkylation: The reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) introduces an alkyl group onto the nitrogen atom. In related systems like quinazolinones, N-alkylation has been observed during their synthesis from anthranilamides and orthoamides. rsc.org In the case of multifunctional quinolinones, such as 4-hydroxy-2-thioxo-quinoline carboxylates, alkylation can be competitive between N-alkylation, O-alkylation, and S-alkylation, with the outcome depending on the reaction conditions. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides results in the formation of an N-acyl derivative. This functionalization is a standard transformation for amides.

These reactions provide a straightforward method to modify the properties of the quinolinone scaffold and introduce a variety of substituents at the N1 position.

Functionalization can be achieved at both the aromatic (benzene) and aliphatic portions of the molecule.

Aromatic Ring Substitution: As detailed in section 3.1, electrophilic aromatic substitution provides a classical route to functionalize the benzene ring, primarily at positions 6 and 8. Modern methods involving directed C-H functionalization are also increasingly used to achieve site-selective substitution on quinoline (B57606) scaffolds. nih.govrsc.org

Aliphatic Ring Substitution: The aliphatic part of the ring offers key sites for modification, particularly at the C3 position, which is alpha to the carbonyl group. As mentioned in section 3.2, the formation of an enolate at C3 allows for subsequent alkylation or acylation. bham.ac.ukmnstate.edu This requires a strong, non-nucleophilic base like LDA to deprotonate the C3 position, followed by the addition of an electrophile (e.g., an alkyl halide). libretexts.orgmnstate.edu

Mechanistic Elucidation of Key Chemical Transformations

The chemical reactivity of this compound is characterized by several key transformation pathways, including catalytic cyclizations, radical reactions, and domino processes. The elucidation of these mechanisms provides fundamental insights into the formation and functionalization of the dihydroquinolinone scaffold.

Catalytic Annulation of α,β-Unsaturated N-Arylamides

A primary route to the 3,4-dihydroquinolin-2(1H)-one core involves the catalytic annulation of α,β-unsaturated N-arylamides. mdpi.com These transformations can proceed through various mechanistic pathways, including electrophilic, radical-initiated, and photochemical cyclizations. mdpi.com

Electrophilic Cyclization: In one proposed mechanism, an electrophilic thio intermediate is generated from the reaction of N-thiosuccinimides with a Lewis acid like BF₃·OEt₂. This intermediate then undergoes an electrophilic cyclization with the N-arylcinnamamide to form the dihydroquinolinone product. mdpi.com

Radical-Initiated Cyclization: Radical pathways are common in the synthesis of dihydroquinolin-2(1H)-ones. For instance, the homolytic cleavage of tert-butyl peroxybenzoate (TBPB), catalyzed by Cu₂O, produces a tert-butoxyl radical. mdpi.com This radical abstracts a hydrogen atom to generate a key benzyl (B1604629) radical, which then reacts with the α,β-unsaturated amide substrate. The subsequent steps involve intramolecular cyclization, single-electron oxidation, and deprotonation to yield the final product. mdpi.com The regioselectivity of this reaction is often high, attributed to the stability of the radical intermediate formed after the initial addition. mdpi.com

Another example involves an iron-catalyzed decarboxylative radical alkylation/cyclization. A single-electron transfer (SET) from Fe(II) to a perester leads to the cleavage of the O–O bond, generating an alkyl radical. mdpi.com This radical then participates in a radical addition/cyclization and re-aromatization cascade to form the dihydroquinolinone. mdpi.com

The table below summarizes key radical-initiated cyclization reactions for the synthesis of dihydroquinolin-2(1H)-one derivatives.

Catalyst/Initiator Radical Source Key Mechanistic Steps Product Type Reference
Cu₂O / TBPBBenzyl radical (from Toluene)1. H-abstraction from toluene (B28343) by tert-butoxyl radical. 2. Radical addition to α,β-unsaturated amide. 3. Intramolecular cyclization. 4. Single-electron oxidation and deprotonation.3,4-disubstituted DHQOs mdpi.com
FeCl₂ / PeresterAlkyl radical (from Perester)1. SET from Fe(II) to perester. 2. Radical addition/cyclization. 3. Re-aromatization.Alkylated DHQOs mdpi.com
Rhenium catalyst / PhI(O₂CR)₂Isopropyl radical (from HIR)1. Formation of acyloxy intermediate. 2. Decarboxylation to form alkyl radical. 3. Radical addition, 6-endo cyclization, and re-aromatization.3,3-disubstitued DHQOs mdpi.com

Photochemical Cyclization: Photochemical methods provide a mild route for these transformations. One study demonstrated that tetralone can mediate a smooth photocyclization of N-arylacrylamides. organic-chemistry.org Mechanistic investigations suggest that UV irradiation facilitates the cyclization through an energy transfer process followed by an exclusive 1,3-hydrogen shift. organic-chemistry.org In other photoredox cyclizations, an organic light-emitting molecule can act as a photocatalyst, proceeding without the need for metal catalysts or additives. organic-chemistry.org Blue LED light has also been used to induce the generation of CH₂F radicals from phosphonium (B103445) salts for the monofluoromethylation of phenylcinnamamide, leading to fluorinated quinolinones. mdpi.com

Domino Reactions

Domino, or cascade, reactions are highly efficient for constructing complex molecules like 2,3-dihydro-4(1H)-quinolinones from simple precursors in a single operation. nih.gov These sequences can involve acid-catalyzed ring closures, rearrangements, and metal-promoted processes. nih.gov

One such process is a dissolving metal reduction-cyclization sequence. This involves the reduction of a nitro group on an appropriate precursor using iron powder in strong acid. nih.gov The resulting amine undergoes an intramolecular cyclization to form the dihydroquinolinone ring. nih.gov

Another multi-catalytic approach involves a sequential palladium-catalyzed N-alkylation followed by an intramolecular thiazolium salt-catalyzed Stetter reaction to generate the heterocyclic product. nih.gov

Acid-Catalyzed Cascade Reactions

A plausible mechanism for the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols has been proposed. rsc.org In the presence of a Brønsted acid catalyst, the propargylic alcohol is converted into a propargylic carbocation, which exists in equilibrium with an allenic form. rsc.org This allenic intermediate then undergoes a Friedel–Crafts-type reaction with the quinolinone, followed by a 6-endo-dig cyclization to yield the final pyrano[3,2-c]quinolone product. rsc.org

The table below outlines the proposed steps in this acid-catalyzed cascade reaction.

Step Description Intermediate(s) Reference
1Protonation of propargylic alcohol by Brønsted acid.- rsc.org
2Formation of propargylic carbocation and its equilibrium with the allenic form.Propargylic carbocation, Allenic carbocation rsc.org
3Friedel–Crafts-type reaction with 4-hydroxy-1-methylquinolin-2(1H)-one.Allene intermediate rsc.org
46-endo-dig cyclization.- rsc.org
5Formation of the final pyrano[3,2-c]quinolone product.Fused heterocyclic product rsc.org

Advanced Spectroscopic and Structural Characterization of 4 Methyl 3,4 Dihydro 1h Quinolin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 4-methyl-3,4-dihydro-1H-quinolin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

The ¹H and ¹³C NMR spectra provide the primary information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are influenced by the electronic effects of neighboring atoms and functional groups.

In this compound, the aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.8–7.5 ppm) due to the deshielding effect of the ring current. The aliphatic protons of the dihydropyridinone ring (at C3 and C4) and the methyl group protons resonate at higher fields. The proton on C4 is a methine, coupled to the C3 methylene (B1212753) protons and the methyl protons, resulting in a complex multiplet. The C3 methylene protons are diastereotopic and will appear as distinct signals, each coupled to the C4 proton. The methyl group protons will appear as a doublet due to coupling with the C4 proton. The N-H proton of the lactam functionality typically presents as a broad singlet.

The ¹³C NMR spectrum shows distinct signals for each carbon atom. The carbonyl carbon (C2) is the most deshielded, appearing at a characteristic downfield shift (around 170 ppm). The aromatic carbons resonate in the typical range of δ 115–140 ppm. The aliphatic carbons (C3, C4, and the methyl group) are found in the upfield region of the spectrum. The presence of the methyl group at C4 influences the chemical shifts of C3, C4, and the adjacent C4a carbon compared to the unsubstituted 3,4-dihydro-1H-quinolin-2-one. researchgate.net

Below is a table comparing the expected chemical shifts for this compound with experimental data from related quinolinone derivatives.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data of Quinolinone Derivatives Note: Data for the target compound is predicted based on analysis of related structures. Experimental data for related compounds are provided for comparison.

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference
This compound (Predicted)2-~171 nih.gov
3~2.6 (m)~35
4~3.0 (m)~32
4-CH₃~1.2 (d)~21
4a-~128
5~7.2 (d)~128
6~6.9 (t)~123
7~7.1 (t)~127
8~6.9 (d)~116
8a-~138
N-H~9.0 (br s)-
3,4-dihydro-1H-quinolin-2-one2-171.1 researchgate.net
32.61 (t)36.4
42.96 (t)25.7
57.19 (d)127.9
66.88 (t)122.5
77.12 (t)127.8
86.95 (d)115.5
N-H10.11 (s)-
4-methylquinolin-2(1H)-one36.61 (s)120.4 rsc.org
4-CH₃2.52 (s)19.2
57.68 (d)124.4
67.23 (m)122.5
77.50 (d)130.5
87.50 (d)116.7
N-H12.88 (s)-

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is crucial for confirming the structure and determining the stereochemistry of this compound. sdsu.educeon.rs

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. youtube.com For this compound, a COSY spectrum would show correlations between the C4-H proton and both the C3-CH₂ protons and the 4-CH₃ protons. It would also reveal the coupling network among the aromatic protons (H5, H6, H7, H8), helping to assign their specific positions on the benzene ring. walisongo.ac.id

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). sdsu.edu This technique allows for the unambiguous assignment of each protonated carbon atom by correlating the already assigned proton signals to their corresponding carbon signals. For instance, the doublet at ~1.2 ppm would correlate with the methyl carbon, while the aromatic proton signals would correlate with their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com HMBC is particularly vital for identifying non-protonated (quaternary) carbons and for piecing together different fragments of the molecule. Key HMBC correlations for confirming the structure would include:

Correlations from the 4-CH₃ protons to C4, C3, and C4a.

Correlations from the C3-CH₂ protons to the carbonyl carbon C2 and C4a.

Correlations from the aromatic protons (e.g., H5 and H8) to the quaternary carbons C4a and C8a, linking the aromatic and aliphatic rings.

Correlation from the N-H proton to C2 and C8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are bonded. For this compound, which is a chiral molecule, NOESY can be used to determine the relative stereochemistry if derivatives with additional stereocenters are synthesized. It can also confirm assignments by showing spatial proximity, for example, between the C4-H and the H5 proton on the aromatic ring.

Table 2: Predicted 2D NMR Correlations for this compound

Proton (¹H)COSY (¹H) CorrelationsHMBC (¹³C) Correlations
H3H4C2, C4, C4a
H4H3, 4-CH₃C2, C3, C4a, C5, 4-CH₃
4-CH₃H4C3, C4, C4a
H5H6C4, C4a, C7, C8a
H6H5, H7C4a, C8
H7H6, H8C5, C8a
H8H7C4a, C6, C8a
N-H-C2, C8a

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). rsc.org This accuracy allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₁₀H₁₁NO. HRMS would distinguish this formula from other isobaric compounds (compounds with the same nominal mass but different elemental compositions). For example, C₉H₇N₃O (159.0640) has the same nominal mass as C₁₀H₁₁NO (159.0841) but can be easily differentiated by HRMS.

Table 3: HRMS Data for this compound

IonFormulaCalculated m/zObserved m/z (Hypothetical)
[M+H]⁺C₁₀H₁₂NO⁺162.0913162.0911
[M+Na]⁺C₁₀H₁₁NNaO⁺184.0733184.0731
[M]⁺˙C₁₀H₁₁NO⁺˙161.0841161.0839

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺) which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions. nih.gov The resulting fragmentation pattern provides valuable structural information. libretexts.org For this compound, the fragmentation would likely be initiated by cleavage of the aliphatic ring, which is the most labile part of the structure. libretexts.org

Expected key fragmentation pathways include:

Loss of CH₃: Cleavage of the methyl group to give a fragment at m/z 146.

Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the C4-C4a and C2-C3 bonds (following ring opening) could lead to characteristic fragments.

Alpha-cleavage: Cleavage of the C3-C4 bond adjacent to the carbonyl group is a common pathway for lactams.

Loss of CO: The carbonyl group can be lost as carbon monoxide, typically from a fragment ion rather than the molecular ion directly.

Table 4: Predicted MS/MS Fragmentation of [C₁₀H₁₁NO + H]⁺

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
162147CH₃[M+H-CH₃]⁺
162134CO[M+H-CO]⁺
162118C₂H₄OLoss of C3-C4 unit with carbonyl
147119CO[M+H-CH₃-CO]⁺

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

For this compound, the key functional groups are the secondary amide (lactam), the aromatic ring, and the aliphatic C-H bonds.

N-H Stretch: A prominent band is expected in the IR spectrum around 3200-3300 cm⁻¹ corresponding to the N-H stretching vibration of the lactam.

C=O Stretch: A strong, sharp absorption band for the amide I (primarily C=O stretch) vibration is expected in the IR spectrum, typically in the range of 1650-1680 cm⁻¹. This band is also usually strong in the Raman spectrum. nih.gov

Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring give rise to a series of bands between 1450 and 1600 cm⁻¹. researchgate.net

Aliphatic C-H Stretches: The stretching vibrations of the C-H bonds in the methyl and methylene groups are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N-H Bend: The amide II band (primarily N-H bending) appears around 1550 cm⁻¹.

Table 5: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H StretchLactam N-H3200 - 3300Medium-StrongWeak
Aromatic C-H StretchAr-H3000 - 3100MediumStrong
Aliphatic C-H Stretch-CH₃, -CH₂-2850 - 2960Medium-StrongMedium
C=O Stretch (Amide I)Lactam C=O1650 - 1680Very StrongStrong
Aromatic C=C StretchAr C=C1450 - 1600Medium-StrongStrong
N-H Bend (Amide II)Lactam N-H1510 - 1550MediumWeak
C-H Bend-CH₃, -CH₂-1370 - 1470MediumMedium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure.

In organic molecules like this compound, the primary electronic transitions observed are σ → σ, n → σ, π → π, and n → π. wikipedia.org The dihydroquinolinone scaffold contains a benzene ring, which gives rise to aromatic π → π* transitions, typically observed as strong absorption bands in the UV region. wikipedia.org For instance, benzene itself exhibits three such transitions at 180 nm, 200 nm, and 255 nm. wikipedia.org The presence of the lactam (cyclic amide) moiety introduces non-bonding electrons (n) on the nitrogen and oxygen atoms, allowing for n → π* transitions.

The absorption spectrum of a molecule can be influenced by the solvent in which it is dissolved, leading to shifts in the absorption maxima (bathochromic or hypsochromic shifts). wikipedia.org For example, the UV-vis spectra of certain magnesium and zinc phthalocyanine (B1677752) complexes, which also feature conjugated π-systems, show characteristic Q and B bands, and the solvent can influence the aggregation state of the molecules, thereby affecting the spectrum. researchgate.net

Quantum-chemical simulations can be employed to analyze the spatial and electronic structure of dye isomers based on dihydroquinolinone derivatives, providing insights into their electronic spectra. researchgate.net

Table 1: Typical Electronic Transitions in Organic Molecules

Transition Description Typical Wavelength Range (nm)
σ → σ* Excitation of an electron from a sigma bonding orbital to a sigma anti-bonding orbital. < 200
n → σ* Excitation of a non-bonding electron to a sigma anti-bonding orbital. 160 - 250
π → π* Excitation of an electron from a pi bonding orbital to a pi anti-bonding orbital. 200 - 500

This table presents generalized data for illustrative purposes.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and the absolute configuration of chiral centers.

For dihydroquinoline derivatives, single-crystal X-ray diffraction is a powerful tool for structural elucidation. nih.govresearchgate.net It allows for the unambiguous determination of the molecular geometry and intermolecular interactions, such as hydrogen bonding, in the solid state. For example, the crystal structure of a novel dihydroquinoline derivative with potential anticancer activity was determined using this technique, providing insights into its molecular topology and electronic stability. nih.govresearchgate.net

The absolute configuration of enantiomers of dihydroquinolines can be unequivocally established through X-ray crystallographic analysis of a single crystal. researchgate.net This experimental confirmation is crucial and often used to validate assignments made by other techniques, such as circular dichroism spectroscopy. researchgate.net

Table 2: Crystallographic Data for a Dihydroquinoline Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 12.789
β (°) 98.76
Volume (ų) 1978.5

Note: The data in this table is hypothetical and serves as an example of typical crystallographic parameters.

Circular Dichroism (CD) Spectroscopy for Chiral Dihydroquinolinone Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.com This technique is particularly valuable for determining the absolute configuration and studying the conformational properties of chiral compounds. nih.gov

The enantiomers of a chiral molecule will produce mirror-image CD spectra. nih.gov For chiral dihydroquinolines, CD spectroscopy, in conjunction with quantum chemical calculations (like density functional theory, DFT), can be used to determine the absolute configuration of the stereogenic centers. researchgate.net The experimental CD spectrum is compared with the calculated spectra for the possible enantiomers, allowing for a definitive assignment. researchgate.net

The sign of the Cotton effects in the CD spectrum can often be directly related to the stereochemistry at specific carbon atoms. researchgate.net For instance, in some peptidomimetics, the Cotton effects around 230 nm and 270 nm are indicative of the stereochemistry at the C-1 and C-3 positions. researchgate.net Gas-phase CD spectroscopy can even distinguish between different conformers of a chiral molecule, providing more detailed structural information than solution-phase measurements. nih.gov

The power of CD spectroscopy lies in its sensitivity to the three-dimensional structure of molecules, making it an essential tool for the stereochemical analysis of chiral compounds like this compound and its derivatives. youtube.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-methyl-3,4-dihydro-1H-quinolin-2-one
3-(4-bromoacetylphenyl)-1-methylquinolin-2(1H)-one
4-methyl-1-{2-[4-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)phenyl]-2-oxoethyl}pyridinium bromide
1-{1-[4-(1,2-dihydro-1-methyl-2-oxo-3-quinolinyl)benzoyl]-2-[4-(dimethylamino)-phenyl]ethynyl}-4-{2-[4-(dimethylamino)phenyl]ethynyl}pyridinium bromide
4-methyl-2-oxetanone
1-trichloromethyl-1,2,3,4-tetrahydro-β-carboline
N-formyl-TaClo
4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate
4-hydroxy-2-(methylthio)quinoline-3-carboxylate
4-methoxy-2-(methylthio)quinoline-3-carboxylate
1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
4-hydroxy-2-(methylthio)quinoline-3-carboxylic acid
4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
5-amino-3-methyl-1H-pyrazole
4-hydroxy-3-(4-hydroxy-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-6-yl)-1-methylquinolin-2(1H)-one
N-arylcinnamamides

Theoretical and Computational Investigations of 4 Methyl 3,4 Dihydro 1h Quinolin 2 One

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. ijastems.org It is widely employed to predict various molecular properties, including electronic structure and reactivity, for compounds like 4-methyl-3,4-dihydro-1H-quinolin-2-one.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic properties and reactivity of a molecule. ijastems.orgirjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. irjweb.comemerginginvestigators.org

A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability, suggesting that the molecule can be easily excited. irjweb.comnih.gov The energies of the HOMO and LUMO are important for understanding charge transfer within the molecule. ijastems.orgresearchgate.net For instance, in a related quinoline (B57606) derivative, the HOMO was found to be delocalized over the triazole and phenyl rings, while the LUMO was localized over the quinoline moiety. researchgate.net This distribution of electron density in the frontier orbitals provides valuable information about the regions of the molecule that are likely to participate in chemical reactions.

Table 1: Frontier Molecular Orbital Energies and Related Properties

ParameterDescriptionTypical Value Range (eV)Significance
EHOMO Energy of the Highest Occupied Molecular Orbital-6 to -5Relates to the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-2 to -1Relates to the electron-accepting ability of the molecule.
Energy Gap (ΔE) ELUMO - EHOMO3 to 5Indicates chemical reactivity and stability. irjweb.com

Note: The values presented are typical ranges observed for similar heterocyclic compounds and may vary for this compound depending on the specific computational method and basis set used.

Electrostatic Potential Mapping (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. libretexts.orgresearchgate.net These maps illustrate the electrostatic potential on the surface of a molecule, with different colors representing different potential values.

Typically, red or orange colors indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors represent areas of positive potential, indicating favorable sites for nucleophilic attack. researchgate.net Green and yellow colors usually denote regions with near-zero potential. wolfram.com For example, in a study of a related quinoline derivative, the negative potential was concentrated around the oxygen atom, indicating it as a likely site for electrophilic interaction. mdpi.com MEP analysis can provide crucial information on where a molecule like this compound might interact with other molecules. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of reaction pathways and the characterization of transition states, providing insights into the mechanisms of chemical reactions. For quinolone derivatives, understanding reaction pathways is essential for predicting the products of a reaction and optimizing reaction conditions.

For instance, studies on the methylation of related quinolone compounds have used computational methods to evaluate the electron distribution and predict the most likely reaction pathway. nih.gov By calculating the potential energy surface, researchers can identify stable intermediates and transition states, which helps in elucidating the reaction mechanism. This type of modeling is crucial for designing synthetic routes to new derivatives of this compound.

Spectroscopic Property Prediction through Computational Methods

Computational methods are increasingly used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the structural elucidation of newly synthesized compounds. nih.gov

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods, particularly those based on DFT, can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nih.govmdpi.com These predictions are often used in conjunction with experimental data to confirm structural assignments. nih.gov

For quinolinone derivatives, computational prediction of NMR spectra has been shown to be a valuable tool. nih.gov The calculated chemical shifts for protons and carbons in the quinoline ring system can be compared with experimental values to validate the proposed structure.

Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Representative Dihydroquinolinone Structure

AtomPredicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
C2165.2166.0--
C330.531.02.602.65
C440.140.52.902.95
C4a128.9129.2--
C5122.3122.87.107.15
C6127.8128.17.257.30
C7122.5123.07.057.10
C8115.6116.06.957.00
C8a138.4138.9--
4-CH₃20.821.21.251.30

Note: These are representative values for a similar quinolinone structure and are intended for illustrative purposes. Actual values for this compound will depend on the specific experimental conditions and computational parameters.

Vibrational Frequency Analysis

The analysis of vibrational modes can confirm the presence of specific bonds and functional groups, such as C=O, N-H, and C-H stretching and bending vibrations, which are characteristic of the this compound structure.

Table 3: Key Vibrational Frequencies for a Dihydroquinolinone Moiety

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch34503400
C=O Stretch16801660
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch2950-28502950-2850
C-N Stretch13501340

Note: These are typical frequency ranges. The exact values for this compound may differ.

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis for this compound would involve the exploration of its potential energy surface to identify stable conformers and the energy barriers between them. The dihydroquinolinone core is not planar, and the presence of a methyl group at the C4 position introduces a chiral center, leading to two enantiomers (R and S), each with its own set of possible conformations.

The puckering of the dihydro-pyridone ring and the orientation of the methyl group (axial vs. equatorial) are the primary determinants of the compound's conformational space. Computational methods like Density Functional Theory (DFT) would be employed to calculate the energies of these different conformations. nih.gov The relative energies of these conformers determine their population at a given temperature.

An energy landscape visualizes these conformations and the transition states connecting them. nih.govrsc.org For this compound, the landscape would likely feature two main low-energy wells corresponding to the equatorial and axial conformers of the methyl group. The equatorial conformation is generally expected to be more stable due to reduced steric hindrance. The energy difference between these states and the heights of the energy barriers for interconversion are critical for understanding the molecule's flexibility and dynamic behavior.

Table 1: Hypothetical Conformational Analysis Data for this compound

ConformerMethyl Group OrientationRelative Energy (kcal/mol)Predicted Population (%) at 298 K
IEquatorial0.0095.5
IIAxial2.004.5

Note: This table is illustrative and based on general principles of conformational analysis. Specific computational studies are required for accurate data.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and their interactions with their environment, such as solvent molecules or biological macromolecules. youtube.comyoutube.comfrontiersin.org For this compound, MD simulations could elucidate how the molecule interacts with other molecules through non-covalent forces. pressbooks.pub

The primary intermolecular interactions for this compound would include:

Hydrogen Bonding: The N-H group of the lactam can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. masterorganicchemistry.comkhanacademy.org

Dipole-Dipole Interactions: The polar lactam group creates a significant molecular dipole, leading to dipole-dipole attractions between molecules. masterorganicchemistry.comkhanacademy.org

Van der Waals Forces (London Dispersion Forces): These forces are present across the entire molecule, particularly the aromatic ring and the methyl group. pressbooks.pubmasterorganicchemistry.com

Applications of 4 Methyl 3,4 Dihydro 1h Quinolin 2 One in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Molecules

The dihydroquinolinone skeleton is a privileged structure that chemists have extensively used as a starting point for more complex molecular architectures. mdpi.comresearchgate.net The reactivity of the aromatic ring, the methylene (B1212753) group adjacent to the carbonyl, and the amide nitrogen allows for a wide array of synthetic transformations.

While direct, single-step conversions of 4-methyl-3,4-dihydro-1H-quinolin-2-one to large polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, its structure presents a logical starting point for their synthesis through multi-step pathways. A plausible and chemically sound approach involves the initial dehydrogenation or oxidation of the dihydroquinolinone ring to form the corresponding aromatic 4-methylquinolin-2(1H)-one. This aromatized quinolinone, with its more extensive π-system, is a more activated substrate for subsequent annulation reactions.

One of the classic methods for building polycyclic systems is the Bernthsen acridine (B1665455) synthesis, which involves the condensation of a diphenylamine (B1679370) with a carboxylic acid using a catalyst like zinc chloride. nih.govpharmaguideline.comwikipedia.org By analogy, the N-phenyl derivative of a quinolinone could undergo intramolecular cyclization to form an acridone, a class of polycyclic aromatic compounds. Acridone itself can be reduced and dehydrogenated to furnish acridine, a valuable heterocyclic nucleus. nih.govptfarm.pl Another potential route is the Diels-Alder reaction, a powerful tool for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com A suitably modified dihydroquinolinone derivative could act as a dienophile, reacting with a conjugated diene to construct a new ring, which could then be aromatized to create a larger polycyclic system.

The this compound scaffold is a highly effective template for the construction of other complex heterocyclic systems. The inherent reactivity of the quinolinone core allows for the annulation (fusion) of additional rings, leading to novel molecular architectures. Various derivatives of the basic quinolinone structure have been shown to undergo cyclization and condensation reactions to yield a diverse array of fused heterocycles.

For instance, functionalized quinoline (B57606) derivatives are used to synthesize pyrazolo[3,4-b]quinolines. rsc.org In a documented pathway, 4-alkylamino-2-chloroquinoline-3-carbonitriles react with hydrazine (B178648) hydrate (B1144303) to produce 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline. rsc.org Diazotization of these products can lead to even more complex fused systems like 1-aryl-1,5-dihydro-1,2,3,4,5,6-hexaazaacephenanthrylenes. rsc.org Other research has demonstrated the synthesis of hybrid 4,5-dihydro-1H- nih.govmdpi.comdithiolo[3,4-c]quinoline-1-thiones from 1,2-dihydroquinoline (B8789712) precursors, showcasing the fusion of a dithiolthione ring to the quinoline framework. nih.gov These transformations highlight the utility of the quinoline core as a foundational element for building molecules with extended heterocyclic networks.

The following table summarizes representative examples of how quinoline and dihydroquinoline precursors are used to construct other heterocyclic systems.

Starting Precursor TypeReagent(s)Resulting Heterocyclic SystemReference
4-Alkylamino-2-chloroquinoline-3-carbonitrileHydrazine Hydrate3-Amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline rsc.org
3-Amino-4-arylamino-1H-pyrazolo[3,4-b]quinolineDiazotization (e.g., NaNO₂, HCl)1-Aryl-1,5-dihydro-1,2,3,4,5,6-hexaazaacephenanthrylene rsc.org
N-Alkylhydroquinoline-6-carbaldehydeElemental Sulfur, Secondary Amine8-Heterylcarbonothionyl-4,5-dihydro-1H- nih.govmdpi.comdithiolo[3,4-c]quinoline-1-thione nih.gov
o-Silylaryl triflatePyrazolidinoneFunctionalized 3,4-Dihydroquinolin-2(1H)-one acs.org

Application in Supramolecular Chemistry and Host-Guest Systems

The structural features of this compound make it and its derivatives excellent candidates for applications in supramolecular chemistry, where molecules are designed to organize into larger, functional assemblies through non-covalent interactions.

Crystal engineering focuses on designing solid-state structures with predictable properties based on an understanding of intermolecular interactions. Dihydroquinolinone derivatives are well-suited for this field due to the presence of hydrogen bond donors (the N-H group) and acceptors (the C=O group), as well as the planar aromatic ring capable of π-π stacking.

X-ray crystallography studies of various quinolinone derivatives have confirmed the critical role of these interactions in dictating their packing in the crystal lattice. helsinki.finih.gov Strong intramolecular hydrogen bonds, for example, can play a significant role in the crystal packing of these compounds. helsinki.fi Detailed analysis of a novel dihydroquinoline derivative revealed a stable structure maintained by a combination of intermolecular C–H···O and C–H···Cl hydrogen bonds. researchgate.net Such studies allow chemists to predict and control how molecules will arrange themselves in a solid, which is fundamental for designing materials with specific optical or electronic properties. Furthermore, the principles of self-assembly have been applied in the synthesis of chiral dihydroquinolinones, where a chiral supramolecular host, per-6-amino-β-cyclodextrin, was used as a chiral base and host molecule to control the stereochemical outcome of the reaction. mdpi.comnih.gov

The design of advanced materials often relies on the precise control of non-covalent forces. The key interactions involving the dihydroquinolinone scaffold include hydrogen bonding and π-π stacking.

Hydrogen Bonding: The lactam moiety (-NH-C=O) is a classic hydrogen bonding motif. The amide proton (N-H) is a good hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. These interactions are directional and strong, allowing for the formation of well-defined one-dimensional chains or two-dimensional sheets in the solid state. helsinki.firesearchgate.net

π-π Stacking: The benzene (B151609) ring portion of the dihydroquinolinone structure is a large, planar aromatic system. These rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. Such π-π interactions are crucial for charge transport in organic electronic materials. The large conjugated plane of related heterocyclic systems, such as acridines, is known to result in strong π-π interactions in the solid state, leading to desirable properties for luminescent materials. google.com

By chemically modifying the dihydroquinolinone core—for instance, by adding substituents that enhance or alter these non-covalent forces—researchers can fine-tune the assembly process and the bulk properties of the resulting materials. This control is essential for creating functional organic materials for use in sensors, electronics, and photonics. researchgate.net

Integration into Polymeric Systems

Incorporating the dihydroquinolinone scaffold into polymers is a promising strategy for creating advanced materials that combine the unique properties of the heterocyclic unit with the processability and mechanical robustness of a polymer backbone. Polyquinolines, in general, have garnered attention as functional materials due to their excellent optical, electrical, thermal, and chemical properties. rsc.org

There are two primary approaches for integrating the this compound moiety into a polymer:

Polymerization of a Quinolinone-Containing Monomer: A novel monomer containing the quinoline group can be synthesized and subsequently polymerized. researchgate.netnih.gov Techniques such as free radical polymerization or atom-transfer radical polymerization (ATRP) can be employed to create well-defined polymers. researchgate.net This "bottom-up" approach allows for the creation of polymers where the quinolinone unit can be a pendant group attached to the main chain. Such polymers have shown interesting pH-responsive photoluminescence features, where the emission spectrum shifts significantly upon protonation of the quinoline nitrogen. researchgate.net

Modification of a Pre-existing Polymer or Synthesis on a Polymer Support: An alternative method involves synthesizing the quinolinone structure directly onto a polymer backbone. For example, quinolinone heterocycles have been successfully synthesized on a solid-phase Merrifield resin. mdpi.com This strategy is particularly useful in combinatorial chemistry for creating libraries of related compounds.

The development of polyquinolines through methods like AA/BB-type aza-Diels–Alder polymerization offers modular and general routes to new quinoline-based materials. rsc.org These polymers often exhibit high thermal stability and good solubility in organic solvents, making them suitable for various applications in materials science. researchgate.net

Monomer in Polymer Synthesis

Theoretically, as a cyclic amide (lactam), this compound possesses the potential to serve as a monomer in ring-opening polymerization (ROP). ROP is a primary method for producing high-molecular-weight polymers from cyclic monomers, such as lactones and lactams. The process typically involves an initiator that attacks the carbonyl group, leading to the cleavage of the endocyclic amide bond and subsequent propagation to form a polyamide chain.

While specific studies detailing the ring-opening polymerization of this compound are not extensively documented, the principles of lactam polymerization suggest a pathway to novel polyamide structures. The incorporation of the dihydroquinolinone unit into a polymer backbone would introduce a recurring aromatic, heterocyclic moiety, which could impart unique characteristics to the resulting material.

Component in Functional Polymers

The integration of the this compound structure into polymers can create functional materials with specific, enhanced properties. The rigid and aromatic nature of the quinolinone core can contribute to increased thermal stability and mechanical strength of the polymer chain. Furthermore, the inherent photophysical properties of the quinolinone scaffold suggest that polymers containing this unit could exhibit tailored optical behaviors, such as fluorescence or specific light absorption characteristics. Some derivatives of dihydroquinolinones have been investigated for their potential role as polymer stabilizers. nih.gov The synthesis of functional polyolefins has been achieved through the ring-opening metathesis polymerization (ROMP) of other functionalized cyclic monomers, demonstrating a viable strategy for creating polymers with regularly distributed functional pendants. rsc.org This approach could hypothetically be adapted for dihydroquinolinone-based monomers to create novel functional polymers.

Potential in Optoelectronic Materials Development

The broader family of quinoline and quinolinone derivatives is well-regarded for its significant potential in optoelectronic applications, including as luminescent materials. researchgate.net These compounds possess π-conjugated systems that are fundamental to their electronic and photophysical properties. The ability to chemically modify the core structure allows for the fine-tuning of energy levels (HOMO/LUMO), which in turn controls the absorption and emission of light, making them suitable for various optoelectronic devices. dergipark.org.truconn.edu

The chemical basis for the fluorescence of quinolinone derivatives lies in their aromatic, heterocyclic structure, which acts as a fluorophore. Excitation with light of an appropriate wavelength promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation of the electron back to the ground state results in the emission of light (fluorescence).

A key chemical principle governing the fluorescence of such molecules is the potential for intramolecular charge transfer (ICT). In an excited state, the electron distribution within the molecule can shift, creating a more polar excited state compared to the ground state. This phenomenon is highly sensitive to the surrounding environment. Studies on structurally related dihydroquinazolinone derivatives have shown that their photophysical properties, particularly the emission spectra and Stokes shift, are strongly dependent on solvent polarity. nih.govresearchgate.net A bathochromic (red) shift in the emission spectrum with increasing solvent polarity is a clear indicator of an ICT character in the fluorescent state. researchgate.net While data for this compound is not specifically detailed, these principles form the basis of its potential application as a fluorescent probe or dye.

Table 1: Photophysical Properties of Structurally Related Dihydroquinazolinone Derivatives in Different Solvents

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)
Compound 1 Dichloromethane33841779
Acetonitrile337438101
Methanol335450115
Compound 2 Dichloromethane31036050
Acetonitrile30936556
Methanol30737063
Data derived from studies on 2-(2-Hydroxy-naphthalen-1-yl)-2,3-dihydro-1H-quinazolin-4-one (Compound 1) and 2-(3-Methyl-thiophen-2-yl)-2,3-dihydro-1H-quinazolin-4-one (Compound 2). This data illustrates the principle of solvent-dependent fluorescence in related heterocyclic systems. nih.gov

The chemical properties of the quinoline core make it a robust candidate for light-emitting materials, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). uconn.edu Materials used in the emissive layer of an OLED must possess high thermal stability to withstand Joule heating during device operation, and good charge-carrier mobility. Quinoline derivatives, including metal complexes like bis(8-hydroxyquinoline) zinc (Znq₂), exhibit good thermal stability and high electroluminescence quantum yields. mdpi.com

Researchers have developed efficient blue-emitting OLEDs using various quinoline-based materials. uconn.edu The color of the emitted light is determined by the energy gap between the HOMO and LUMO levels of the emissive material. dergipark.org.tr By modifying the quinoline structure—for instance, by adding substituents or creating oligomers—this energy gap can be tuned to achieve emission across the visible spectrum. mdpi.com OLEDs fabricated with quinoline derivatives have demonstrated high brightness and excellent color purity, underscoring the chemical suitability of this scaffold for advanced light-emitting applications. mdpi.commdpi.com

Table 2: Performance of OLEDs Based on Structurally Related Quinoline Derivatives

Emissive MaterialMax. Brightness (cd/m²)Max. Efficiency (cd/A)Emission Peak (nm)CIE Coordinates (x, y)
B2PPQ 19,7407.12-(0.15, 0.16)
DMeOBQ --425(0.155, 0.10)
ZnStq_H:PVK 2,5951.21590-
ZnStq_OCH₃:PVK 2,2441.24578-
This table presents performance data for various quinoline-based materials in OLED devices to illustrate the potential of the chemical class. B2PPQ is an oligoquinoline mdpi.com; DMeOBQ is 8,8´-dimethoxy-5,5´-bisquinoline uconn.edu; ZnStq derivatives are bis(8-hydroxyquinoline) zinc with a styryl group. mdpi.com

Catalytic Applications of this compound-based Ligands

The field of asymmetric catalysis often relies on chiral ligands to control the stereochemical outcome of a chemical reaction. Nitrogen-containing heterocycles are a cornerstone of chiral ligand design. The rigid conformational structure and the presence of a nitrogen atom for metal coordination make them highly effective.

While this compound itself is not typically used directly as a ligand, its scaffold is a prime candidate for derivatization into novel chiral ligands. For example, chiral diamines based on the structurally related 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in rhodium and other metal complexes. nih.gov These catalysts have proven effective in the asymmetric transfer hydrogenation of cyclic imines, which are key intermediates in the synthesis of biologically active alkaloids. nih.gov

The development of ligands based on the this compound framework could provide new tools for asymmetric catalysis. By introducing coordinating groups onto the dihydroquinolinone skeleton, it is possible to design bidentate or multidentate ligands. The inherent chirality at the C4 position could be leveraged to induce high levels of enantioselectivity in metal-catalyzed processes such as hydrogenations, cross-coupling reactions, or cycloadditions. nih.gov The synthesis of dihydroquinolin-2-ones is often achieved through palladium-catalyzed reactions, highlighting the compatibility of this heterocyclic system with transition metal chemistry. mdpi.comnih.gov

Structural Modifications and Derivatization Strategies of the 4 Methyl 3,4 Dihydro 1h Quinolin 2 One Scaffold

Systematic Exploration of Substituent Effects on Reactivity and Structure

The chemical behavior and three-dimensional shape of the 4-methyl-3,4-dihydro-1H-quinolin-2-one scaffold are profoundly influenced by the nature and position of substituents attached to it. The strategic placement of different chemical groups allows for the fine-tuning of the molecule's properties. These effects are primarily categorized as electronic (inductive and resonance) and steric.

Electronic Effects: Substituents on the aromatic ring can either donate or withdraw electron density, which alters the reactivity of the entire molecule. uct.ac.za

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or additional alkyl groups increase the electron density of the aromatic ring. This, in turn, can enhance the nucleophilicity of the nitrogen atom and affect the acidity of the protons on the carbon adjacent to the carbonyl group (C3).

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halogens (e.g., -Cl) pull electron density away from the ring. This generally makes the N-H bond more acidic and can influence the susceptibility of the carbonyl carbon to nucleophilic attack. nih.gov

Structural and Conformational Effects: A study using Density Functional Theory (DFT) on the related 3-amino-1-hydroxy-3,4-dihydroquinolin-2-one scaffold analyzed how various substituents impact molecular properties. mdpi.com The findings showed that substituents like -CH₃, -CN, and -Cl can increase the molecule's hydrophobicity. mdpi.com Furthermore, the position of substituents can dictate the stability of different conformations (isomers). For instance, in the studied analogue, isomers with an equatorial amino group at the C3 position were found to be more stable than their axial counterparts. mdpi.com These principles are directly applicable to the this compound scaffold, where the methyl group at C4 already introduces a chiral center, and additional substituents would further define its conformational preferences and intermolecular interactions.

Regioselective Functionalization Approaches

Achieving functionalization at specific positions of the this compound scaffold is key to creating derivatives with desired properties. Researchers have developed several strategies to control the site of chemical modification.

N-Functionalization: The nitrogen atom (N1) is a common site for modification. Alkylation or arylation can be readily achieved using appropriate electrophiles in the presence of a base. These reactions introduce substituents that can modulate solubility, metabolic stability, and biological activity.

C3-Functionalization: The methylene (B1212753) group at the C3 position, being adjacent to the carbonyl, can be functionalized through enolate chemistry. Deprotonation with a strong base generates an enolate intermediate that can react with various electrophiles, such as alkyl halides or aldehydes, to introduce substituents at this position. Radical addition reactions have also been employed; for instance, N-arylcinnamamides can undergo radical addition and cyclization to yield 3,4-disubstituted dihydroquinolin-2-ones. nih.gov

Aromatic Ring Functionalization (C5-C8): Introducing substituents onto the benzene (B151609) portion of the scaffold often relies on transition-metal-catalyzed C-H activation. youtube.comnih.gov These advanced methods allow for direct and selective installation of groups at positions that are difficult to access through classical electrophilic aromatic substitution. For example, a programmed, multi-step functionalization of a quinoline (B57606) scaffold has been demonstrated, targeting positions C8, C2, C3, and C5 in a controlled sequence by using different directing groups and catalytic systems. nih.gov Palladium and rhodium catalysts are frequently used for these transformations. nih.gov

Regioselective Methylation: Studies on related scaffolds like 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have shown that the site of alkylation (at sulfur, nitrogen, or oxygen) can be controlled by reaction conditions. This highlights the possibility of selectively functionalizing different heteroatoms within the dihydroquinolinone core under specific conditions.

Synthesis of Spiro and Fused Dihydroquinolinone Architectures

Building upon the this compound scaffold allows for the creation of more complex, three-dimensional molecular architectures, such as spirocyclic and fused-ring systems. These structures are of great interest in drug discovery as they introduce conformational rigidity and novel spatial arrangements of functional groups.

Spirocyclic Architectures: Spiro compounds feature two rings connected by a single common atom. A facile method has been developed for synthesizing quinoline-fused spiro-quinazolinones. The proposed mechanism involves a Friedländer condensation of a 2-aminoacetophenone (B1585202) with a cyclic dione (B5365651) to form an intermediate, which then reacts with anthranilamide. This subsequent reaction proceeds through an imine intermediate that undergoes intramolecular nucleophilic attack to yield the final spiro-quinazolinone structure. This strategy demonstrates how the dihydroquinolinone core can be elaborated into more complex spirocyclic systems.

Fused Architectures: Fused systems involve two rings sharing two adjacent atoms, creating a larger, more rigid polycyclic structure. The synthesis of such systems from dihydroquinolinone precursors has been explored through various cyclization strategies. For example, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, which are derived from the corresponding 4-chloro-quinolin-2(1H)-ones, leads to the formation of complex pyridazino[4,3-c:5,6-c′]diquinoline structures. This demonstrates a self-condensation/cyclization pathway to create extended, fused heterocyclic systems. Other domino reactions, which involve multiple bond-forming events in a single operation, have also been utilized to generate fused-ring tetrahydroquinolines from related enamides, showcasing the versatility of the quinoline framework in constructing polycyclic molecules. nih.gov

Incorporation into Macrocyclic Structures

Macrocycles, which are large cyclic molecules typically containing 12 or more atoms, represent an important class of compounds, particularly in drug discovery. nih.gov Incorporating the rigid this compound scaffold into a macrocyclic ring can impart conformational constraint and pre-organize appended functional groups for optimal interaction with biological targets.

While direct examples of macrocycles built from the this compound are not extensively documented, general strategies for synthesizing macrocycles using dihydroquinolinone (DHQ) units have been explored. One innovative approach is the Successive Ring Expansion (SuRE) protocol. nih.gov In this method, a cyclic lactam, such as a DHQ, is coupled to an N-protected β-amino acid. Subsequent deprotection triggers a rearrangement that expands the ring, offering a modular way to build macrocyclic structures. nih.gov For this protocol to be effective, an N-unsubstituted DHQ is required, and photochemical methods have been developed to synthesize these necessary starting materials. nih.gov

Another general strategy for creating macrocycles involves ring-closing metathesis (RCM). A dihydroquinolinone scaffold could be functionalized at two distinct positions (e.g., at the N1 position and on the aromatic ring) with side chains bearing terminal alkenes. The RCM reaction, typically catalyzed by a ruthenium-based catalyst, would then form a new double bond, closing the loop to create the macrocyclic architecture. The rigidity and defined geometry of the dihydroquinolinone scaffold make it an excellent anchor for controlling the shape and size of the resulting macrocycle.

Diversity-Oriented Synthesis (DOS) Libraries based on this compound

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern chemistry that aims to generate collections (libraries) of structurally diverse small molecules from a common starting material. Unlike target-oriented synthesis, which focuses on making one specific molecule, DOS explores a wide range of chemical space to discover new compounds with novel biological activities. The this compound scaffold is an ideal starting point for building such libraries due to its multiple, chemically distinct reactive sites.

A DOS strategy based on this scaffold would typically involve a branching pathway approach. A common, highly functionalized intermediate derived from this compound would be synthesized. This intermediate would then be subjected to a variety of different reaction conditions to trigger diverse cyclization, coupling, or multicomponent reactions.

For example, a DOS library could be generated through the following conceptual pathway:

Preparation of a Versatile Intermediate: The starting dihydroquinolinone could be functionalized with orthogonal protecting groups or reactive handles at several positions (e.g., N1, C3, and C7).

Branching Reactions: This common intermediate would be divided into several portions. Each portion would be treated with a different set of reagents to induce distinct transformations:

Path A (Skeletal Diversity): One portion could undergo an intramolecular reaction (like a Heck or Buchwald-Hartwig coupling) to form a new fused ring.

Path B (Skeletal Diversity): Another portion could be used in a multicomponent reaction (like the Ugi or Passerini reaction) to append a complex, acyclic side chain.

Path C (Skeletal Diversity): A third portion could be subjected to ring-expansion chemistry to form a medium or macrocyclic ring fused to the original scaffold. nih.gov

Substituent Diversity: Within each branching pathway, a variety of different building blocks would be used to introduce further diversity. For instance, in Path A, different aryl halides could be used in the coupling reaction. In Path B, a range of aldehydes, isocyanides, and carboxylic acids could be employed in the Ugi reaction.

This approach, starting from a single, readily accessible scaffold like this compound, can rapidly generate a library of compounds with high skeletal and substituent diversity, which is essential for screening and identifying new lead compounds in drug discovery.

Future Perspectives and Research Directions for 4 Methyl 3,4 Dihydro 1h Quinolin 2 One Chemistry

Exploration of Novel Reaction Pathways and Methodologies

Future synthetic chemistry focused on 4-methyl-3,4-dihydro-1H-quinolin-2-one will likely move beyond traditional methods to embrace more efficient and innovative reaction pathways. The development of simple, mild, and efficient synthetic methods for dihydroquinolin-2(1H)-ones is a major focus for synthetic chemists. researchgate.net

Key areas for exploration include:

Domino Reactions: These reactions, also known as tandem or cascade reactions, allow for the construction of complex molecules like this compound from simple starting materials in a single operation without isolating intermediates. semanticscholar.org Future work could focus on designing domino sequences that specifically install the 4-methyl group with high stereocontrol.

Radical-Initiated Cyclizations: The use of radical reactions offers a powerful tool for forming the dihydroquinolinone core. mdpi.com Research into generating radicals from precursors tailored to produce the 4-methyl substituted ring system is a promising frontier. For instance, methods using alkyl radical precursors could be adapted for this purpose. mdpi.com

Photochemical Cyclizations: Light-induced reactions provide a mild and sustainable alternative to traditional thermal methods. mdpi.com Exploring photo-induced oxidative radical cascade cyclizations or using photocatalysts like fac-Ir(ppy)₃ could lead to novel and efficient syntheses of this compound derivatives under ambient conditions. researchgate.netmdpi.com

Metathesis Reactions: Alkyne-carbonyl metathesis, promoted by catalytic systems like SbF₅−MeOH, has been shown to produce 2,3-disubstituted dihydroquinolinones with high trans-selectivity. scilit.com Adapting this methodology for substrates leading to a 4-methyl product could provide a direct and stereoselective route.

Table 1: Promising Methodologies for Future Synthesis
MethodologyDescriptionPotential Advantage for this compoundReference
Domino ReactionsMulti-step reactions in a single pot without intermediate isolation.High atom economy and efficiency; potential for stereocontrol. semanticscholar.org
Radical CyclizationFormation of the heterocyclic ring via radical intermediates.Access to complex structures and functionalization patterns. mdpi.com
Photochemical SynthesisUse of light to initiate and drive chemical reactions.Mild reaction conditions, high selectivity, and sustainable. mdpi.comorganic-chemistry.org
Alkyne-Carbonyl MetathesisCatalytic reaction between an alkyne and a carbonyl group.Direct route to substituted dihydroquinolinones with stereoselectivity. scilit.com

Development of Advanced Catalytic Systems and Processes

Catalysis is central to the efficient and selective synthesis of dihydroquinolinones. Future research will focus on developing more sophisticated catalytic systems that are not only highly active but also sustainable and reusable.

Transition Metal Catalysis: While palladium-catalyzed reactions are well-established, future work will likely explore a broader range of metals. organic-chemistry.org Iron, being abundant and less toxic, is an attractive alternative; well-defined iron complexes have already shown efficiency in the dehydrogenation and hydrogenation of N-heterocycles. acs.org Similarly, ruthenium-based catalysts, such as [Ru(p-cymene)(L-proline)Cl], have been used for the cyclization of 1,4,2-dioxazol-5-ones to form dihydroquinoline-2-ones and could be optimized for 4-methyl derivatives. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts avoids the cost and toxicity associated with heavy metals. The base DBU has been shown to mediate the annulation of aza-ortho-quinone methides to provide 3,4-dihydroquinolin-2(1H)-one derivatives, a pathway that could be explored for 4-methyl analogues. organic-chemistry.org

Heterogeneous Catalysis: Developing solid-supported catalysts, such as Ru–Fe/γ-Al₂O₃, offers significant advantages for industrial applications. rsc.org These catalysts are easily separated from the reaction mixture, can be recycled, and are well-suited for continuous flow processes, aligning with the principles of green chemistry. rsc.org Research into designing heterogeneous catalysts for the asymmetric synthesis of this compound is a particularly valuable direction.

Table 2: Advanced Catalytic Systems for Dihydroquinolinone Synthesis
Catalyst TypeExample SystemApplicationKey BenefitReference
Transition MetalIron Pincer ComplexDehydrogenation/HydrogenationEarth-abundant, low toxicity acs.org
Transition Metal[Ru(p-cymene)(L-proline)Cl]Intramolecular C-H AmidationHigh regioselectivity organic-chemistry.org
OrganocatalystDBU[4+2] AnnulationMetal-free, mild conditions organic-chemistry.org
HeterogeneousRu–Fe/γ-Al₂O₃Reductive CyclizationRecyclable, suitable for flow chemistry rsc.org
Photocatalystfac-Ir(ppy)₃Cascade ReactionVisible-light induced, mild conditions mdpi.com

Deepening Mechanistic Understanding Through Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The integration of experimental studies with computational chemistry provides a powerful synergy for elucidating complex reaction pathways.

Elucidating Reaction Pathways: For many syntheses of dihydroquinolinones, the precise mechanism is still a subject of investigation. For example, electrophilic cyclization mechanisms have been proposed where a Lewis acid like BF₃·OEt₂ activates the substrate. mdpi.com Similarly, radical mechanisms are thought to proceed via single electron transfer (SET) processes. mdpi.com Future studies on this compound will need to employ detailed kinetic analysis, intermediate trapping experiments, and isotopic labeling to validate these proposed pathways.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations have become an indispensable tool in modern chemistry. nih.gov For this compound, DFT can be used to:

Model transition state geometries and energies to predict reaction feasibility and selectivity.

Calculate molecular electrostatic potential (MEP) maps to identify reactive sites. nih.gov

Analyze frontier molecular orbitals (HOMO-LUMO) to understand reactivity and electronic properties. nih.gov

Simulate spectroscopic data (IR, NMR) to confirm the structures of synthesized compounds. nih.gov

Theoretically interpret the regioselectivity of reactions, as demonstrated in the methylation of related quinolinone systems. mdpi.com

By combining computational predictions with experimental results, researchers can gain a much deeper insight into the factors controlling the synthesis and reactivity of this compound.

Strategic Design for Tunable Chemical Properties and Functions

The this compound scaffold is not just a synthetic target but a building block for materials and molecules with tailored functions. Strategic modification of this core structure is a key area for future research.

Structure-Activity Relationship (SAR) Studies: The dihydroquinolinone core is a "privileged structure" in medicinal chemistry, found in drugs with a wide range of biological activities. nih.govmdpi.com Systematic derivatization of the this compound framework—by introducing various substituents on the aromatic ring or the nitrogen atom—and subsequent biological screening will be essential. SAR studies have already been used to develop potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) from this class of compounds. nih.gov

Tuning for Optical and Electronic Properties: Quinolinone derivatives can possess interesting photophysical properties, making them candidates for use as luminophores or optical brighteners. researchgate.net Future research could focus on how the introduction of the 4-methyl group, along with other electron-donating or -withdrawing groups, can be used to tune the absorption and emission wavelengths, quantum yields, and other photophysical parameters of the molecule.

Integration with Emerging Fields in Chemical Science (e.g., Sustainable Chemistry, Artificial Intelligence in Synthesis)

The future of chemistry for this compound will be shaped by its alignment with broader trends in the chemical sciences, particularly sustainability and artificial intelligence.

Sustainable and Green Chemistry: There is a strong push to develop synthetic methods that are more environmentally benign. nih.gov For this compound, this involves:

Greener Solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or aqueous ethanol systems. nih.govrsc.org

One-Pot Synthesis: Designing multi-component reactions that reduce the number of steps, minimize waste, and save energy. nih.govacs.org

Atom Economy: Utilizing reaction pathways, such as domino reactions, that incorporate a maximum number of atoms from the starting materials into the final product. semanticscholar.org

Artificial Intelligence (AI) in Synthesis: AI and machine learning are beginning to revolutionize how chemical synthesis is planned and executed. In the context of this compound, AI could be used to:

Predict the outcomes of unknown reactions.

Propose novel and efficient synthetic routes.

Accelerate the discovery of new catalysts and reaction conditions.

Build predictive models for structure-property relationships, aiding in the design of molecules with specific functions. drugbank.com

By embracing these emerging fields, the study of this compound can remain at the forefront of chemical innovation, leading to more efficient, sustainable, and targeted scientific discoveries.

Q & A

Q. What statistical methods reconcile variability in biological assay results?

  • Answer :
  • ANOVA : Identify significant differences across treatment groups (e.g., dose-dependent effects) .
  • Meta-Analysis : Aggregate data from multiple studies to assess reproducibility .
  • Bland-Altman Plots : Visualize agreement between in vitro and in vivo results .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.